molecular formula C12H12N4S2 B13357882 3-[(Benzylsulfanyl)methyl]-6-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-[(Benzylsulfanyl)methyl]-6-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13357882
M. Wt: 276.4 g/mol
InChI Key: BSOUAVGAWXTPAZ-UHFFFAOYSA-N
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Description

Benzyl (6-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)methyl sulfide is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. These types of compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (6-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)methyl sulfide typically involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions . This method allows for the annulation of the triazole ring onto the thiadiazole ring, forming the desired compound. The reaction conditions often require a controlled temperature and the presence of a strong acid catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Benzyl (6-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)methyl sulfide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Alkyl halides, sulfonates

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Scientific Research Applications

Benzyl (6-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)methyl sulfide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of benzyl (6-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)methyl sulfide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with target receptors, leading to its biological effects. For example, it may inhibit enzymes by binding to their active sites or modulate signaling pathways involved in cell proliferation and inflammation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole and thiadiazole derivatives, such as:

Uniqueness

The uniqueness of benzyl (6-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)methyl sulfide lies in its specific structural features and the combination of triazole and thiadiazole rings.

Properties

Molecular Formula

C12H12N4S2

Molecular Weight

276.4 g/mol

IUPAC Name

3-(benzylsulfanylmethyl)-6-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C12H12N4S2/c1-9-15-16-11(13-14-12(16)18-9)8-17-7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3

InChI Key

BSOUAVGAWXTPAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=NN=C2S1)CSCC3=CC=CC=C3

Origin of Product

United States

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